4-(diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Binding with Bovine Serum Albumin
Research has demonstrated the synthesis and investigation of fluorescence binding of certain derivatives with bovine serum albumin (BSA). Compounds such as (E)-4-(3-oxo-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)phenyl-acetate and others were synthesized and their interactions with BSA were studied through fluorescence and UV–vis spectral studies. These interactions offer insights into the binding dynamics and potential therapeutic applications related to protein interactions (Meng et al., 2012).
Nonaqueous Capillary Electrophoresis
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the chemical's utility in analytical chemistry for quality control and the separation of complex mixtures. This highlights its relevance in pharmaceutical analysis and the development of analytical methodologies (Ye et al., 2012).
Inhibition of Carbonic Anhydrases
Aromatic sulfonamide inhibitors, including compounds with similar structural motifs, have been assayed as inhibitors of carbonic anhydrase isoenzymes. These studies contribute to our understanding of sulfonamide derivatives as potential therapeutic agents, offering a pathway for the design of inhibitors targeting specific isoenzymes involved in various diseases (Supuran et al., 2013).
Histone Deacetylase Inhibition
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative within a similar chemical space, shows selective inhibition of histone deacetylases, an important target for cancer therapy. This underscores the chemical's potential in the development of new anticancer drugs (Zhou et al., 2008).
Mechanism of Action
The compound also contains a diethylsulfamoyl group. Sulfonamides, which are derivatives of sulfamic acid, are known to have antibacterial properties. They work by inhibiting the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-5-24(6-2)30(28,29)17-10-8-16(9-11-17)20(26)23-19-15(4)22-18-12-7-14(3)13-25(18)21(19)27/h7-13H,5-6H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBWZTPGPDGICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.